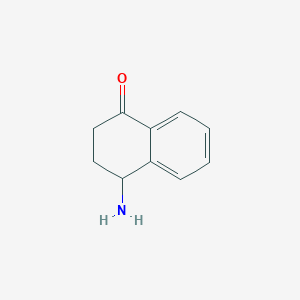

4-Amino-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality 4-Amino-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol: 4-Amino-3,4-dihydronaphthalen-1(2H)-one

The following technical guide details the synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one (commonly referred to as 4-amino-1-tetralone ). This protocol is designed for research and development applications where high regiochemical purity is required.

Unlike the synthesis of 1-amino-tetralines (e.g., sertraline intermediates) which rely on the functionalization of the C1 carbonyl, the 4-amino isomer requires the introduction of nitrogen at the benzylic (C4) position. Direct bromination of 1-tetralone is often plagued by poor regioselectivity (favoring the C2

Executive Summary

-

Target Molecule: 4-Amino-3,4-dihydronaphthalen-1(2H)-one (HCl salt)

-

CAS Number: 62089-82-1 (Hydrochloride)[1]

-

Primary Application: Intermediate for conformationally restricted analogs of neurotransmitters; scaffold for drug discovery.

-

Key Challenge: Regioselective introduction of the amino group at the C4 (benzylic) position while preserving the C1 ketone.

-

Selected Strategy: Intramolecular Friedel-Crafts Cyclization of 4-acetamido-4-phenylbutanoic acid.

Retrosynthetic Analysis

To ensure regiochemical integrity, the tetralone core is assembled around the amino functionality rather than introducing the amine onto the pre-formed ring.

-

Disconnection: The C1-Aryl bond is cleaved, revealing the linear precursor.

-

Precursor: 4-Amino-4-phenylbutanoic acid (protected as acetamide).

-

Starting Materials: Benzene and Succinic Anhydride.

Caption: Retrosynthetic logic flow from target 4-amino-1-tetralone back to commodity starting materials.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Benzoylpropionic Acid

The foundation of the carbon skeleton.

-

Reagents: Benzene (Solvent/Reactant), Succinic Anhydride, Aluminum Chloride (

). -

Setup: 1L 3-neck flask, mechanical stirrer, reflux condenser, dropping funnel, inert gas (

) inlet. -

Procedure:

-

Charge the flask with Succinic Anhydride (0.5 mol, 50 g) and Benzene (300 mL) .

-

Cool to 0°C. Slowly add anhydrous

(1.1 mol, 146 g) portion-wise over 30 minutes. Caution: Exothermic. -

Allow the mixture to warm to room temperature, then reflux for 2 hours. Evolution of HCl gas will be observed (scrubbing required).

-

Quench: Pour the reaction mixture onto 500g of crushed ice acidified with 100 mL conc. HCl.

-

Workup: Evaporate excess benzene (steam distillation or rotovap). The solid residue is 3-benzoylpropionic acid.

-

Purification: Recrystallize from water or ethanol.

-

Yield Target: 80–85%.

-

Checkpoint: Product should be a white solid, mp 116–118°C.

-

Stage 2: Reductive Amination to 4-Amino-4-phenylbutanoic Acid

Converting the ketone to an amine. The "Oxime Route" is preferred over direct reductive amination for higher yields in this specific substrate.

-

Step 2A: Oxime Formation

-

Dissolve 3-Benzoylpropionic Acid (0.2 mol) in 10% NaOH (200 mL).

-

Add Hydroxylamine Hydrochloride (0.25 mol) .

-

Heat on a steam bath for 1 hour.

-

Acidify with HCl to precipitate the oxime.

-

Yield: ~90%.[2]

-

-

Step 2B: Reduction to Amine

-

Dissolve the oxime in Ethanol (200 mL) and Acetic Acid (50 mL) .

-

Add 10% Pd/C catalyst (2 g) .

-

Hydrogenate at 40–50 psi (Parr shaker) for 6–12 hours until

uptake ceases. -

Filter off catalyst. Concentrate the filtrate to obtain the crude amino acid hydroacetate.

-

Stage 3: Chemoselective Protection (Acetylation)

Critical Step: Protecting the amine prevents polymerization during the harsh cyclization conditions.

-

Procedure:

-

Take the crude amino acid from Stage 2.

-

Add Acetic Anhydride (3 equiv) and Sodium Acetate (1.5 equiv) .

-

Heat at 100°C for 1 hour.

-

Add water to hydrolyze excess anhydride.

-

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

-

Product: 4-Acetamido-4-phenylbutanoic acid.

-

Validation: Check IR for Amide I/II bands and disappearance of broad NH/OH stretch of the zwitterion.

Stage 4: Intramolecular Friedel-Crafts Cyclization

Closing the ring to form the tetralone.

-

Reagent: Polyphosphoric Acid (PPA) is superior to

for this step as it serves as both solvent and catalyst with fewer side reactions. -

Procedure:

-

Heat PPA (100 g per 10 g substrate) to 80°C.

-

Add 4-Acetamido-4-phenylbutanoic acid slowly with vigorous stirring.

-

Maintain temperature at 90–100°C for 1–2 hours. The mixture will turn reddish-brown.

-

Quench: Pour the hot syrup onto crushed ice (carefully!). Stir until the PPA complex hydrolyzes and a solid precipitates.

-

Workup: Extract with Chloroform or DCM. Wash with

(to remove unreacted acid) and water. -

Product: 4-Acetamido-1-tetralone.

-

Stage 5: Final Deprotection

-

Procedure:

-

Reflux the 4-acetamido-1-tetralone in 6M HCl for 4–6 hours.

-

Cool to 0°C. The 4-amino-1-tetralone hydrochloride may precipitate directly.

-

If not, evaporate to dryness and recrystallize from Ethanol/Ether.

-

-

Final Properties:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~200°C (dec) for HCl salt.

-

Process Parameters & Troubleshooting

| Parameter | Optimal Range | Critical Failure Mode |

| AlCl3 Addition (Stage 1) | 0–5°C | Adding too fast causes benzene polymerization or "tar" formation. |

| Reduction Pressure (Stage 2) | 40–60 psi | Low pressure leads to incomplete reduction; high pressure may reduce the phenyl ring. |

| Cyclization Temp (Stage 4) | 90–100°C | >120°C causes charring/decomposition. <80°C results in no reaction. |

| PPA Viscosity | High | Mechanical stirring is mandatory; magnetic stirring will fail. |

Workflow Diagram

Caption: Step-by-step synthetic workflow for the production of 4-amino-1-tetralone HCl.

Safety & Handling

-

Benzene: A known carcinogen. Use Toluene as a substitute if the 4-methyl analog is acceptable, otherwise handle Benzene in a strictly contained fume hood with appropriate PPE (permeation-resistant gloves).

-

Aluminum Chloride: Reacts violently with water. Quench carefully.

-

Polyphosphoric Acid: Highly corrosive and viscous. Causes severe thermal and chemical burns.

References

-

Friedel-Crafts Acylation (General Protocol): Somerville, L. F.; Allen, C. F. H. "

-Benzoylpropionic Acid". Organic Syntheses, Coll. Vol. 2, p. 81 (1943). Link -

Tetralone Synthesis via Cyclization: Olson, C. E.; Bader, A. R. "ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Tetralone".[3] Organic Syntheses, Coll. Vol. 4, p. 898 (1963). Link -

Oxime Reduction Methodology: "Reduction of Oximes to Amines". Organic Chemistry Portal. Link

-

Target Compound Data: PubChem Compound Summary for CID 20327320, "4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride".[1] Link

Sources

Physicochemical Profiling and Synthetic Applications of 4-Aminotetralone in Neuropharmacology

In the landscape of neuropharmacology, the spatial geometry of a pharmacophore dictates its receptor selectivity and off-target liability. As an application scientist specializing in central nervous system (CNS) therapeutics, I frequently leverage conformationally constrained scaffolds to fine-tune these interactions. Among these, 4-aminotetralone (4-amino-1,2,3,4-tetrahydronaphthalen-1-one) stands out as a highly versatile bicyclic building block. By embedding a flexible aliphatic chain into a rigid tetralone ring, we can systematically eliminate the entropic penalties associated with receptor binding—a strategy that has successfully yielded atypical antipsychotics with optimal safety profiles.

This technical guide dissects the physicochemical properties of the 4-aminotetralone scaffold, explains the causality behind its use in drug design, and provides a field-proven, self-validating protocol for its derivatization.

Physicochemical Profiling of the Tetralone Scaffold

Before deploying any scaffold in a synthetic campaign, a rigorous physicochemical profiling is mandatory. The dual nature of 4-aminotetralone—a basic primary amine coupled with an electron-withdrawing ketone—creates unique solubility and reactivity profiles. In laboratory settings, the compound is almost exclusively handled as its hydrochloride salt () to prevent spontaneous oxidative degradation and self-condensation of the free base.

Table 1: Quantitative Physicochemical Parameters of 4-Aminotetralone

| Property | Value (Free Base) | Value (HCl Salt) | Mechanistic Significance / Causality |

| Molecular Weight | 161.20 g/mol | 197.66 g/mol | Low molecular weight provides ample room for extensive derivatization without violating Lipinski’s Rule of 5. |

| CAS Number | 64833-49-4 | 62089-82-1 | Essential for precise reagent sourcing and regulatory documentation. |

| Melting Point | N/A (Oil/Low MP) | 200–216 °C (dec.) | The high melting point of the HCl salt indicates a stable crystalline lattice, ideal for long-term benchtop storage . |

| Monoisotopic Mass | 161.084 Da | N/A | Critical for high-resolution LC-MS validation (ESI+ mode yields[M+H]+ at m/z 162.09) . |

| Topological Polar Surface Area | 43.1 Ų | N/A | Ideal TPSA for blood-brain barrier (BBB) penetration, which requires values < 90 Ų for optimal CNS exposure. |

Mechanistic Rationale: Conformational Constraint

Traditional typical antipsychotics, such as haloperidol, utilize a flexible butyrophenone chain. While highly efficacious at the dopamine D2 receptor, this flexibility allows for promiscuous off-target binding, leading to severe extrapyramidal symptoms (EPS).

By employing the 4-aminotetralone scaffold, we physically lock the butyrophenone pharmacophore into a specific spatial orientation. This structural constraint dramatically shifts the binding affinity ratio, favoring serotonin 5-HT2A antagonism over D2 antagonism. This precise receptor selectivity is the defining hallmark of an atypical antipsychotic profile, as demonstrated in the synthesis of the experimental therapeutic QF0104B and its diaza analogues .

Logic of conformational constraint using 4-aminotetralone in antipsychotic design.

Experimental Methodology: N-Alkylation Workflow

To utilize 4-aminotetralone in the synthesis of dual-target receptor antagonists, the primary amine must be selectively alkylated. The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the sensitive ketone moiety.

Protocol: Synthesis of N-Alkyl-4-aminotetralone Derivatives

Reagents:

-

4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride (1.0 eq)

-

Target Alkyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Potassium iodide (KI, 0.1 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure & Causality:

-

Free-Basing and Activation: Suspend the 4-aminotetralone HCl salt in anhydrous DMF at room temperature. Add pulverized K₂CO₃.

-

Causality: We utilize K₂CO₃ as a mild, heterogeneous base to scavenge the generated HCl and liberate the nucleophilic primary amine. Stronger bases (e.g., NaH or KOtBu) are strictly avoided, as they will deprotonate the alpha-carbon of the tetralone, triggering unwanted aldol condensations and destroying the scaffold.

-

-

Catalytic Iodination (Finkelstein Reaction): Add the catalytic KI followed by the alkyl chloride.

-

Causality: The iodide ion acts as a nucleophilic catalyst, displacing the chloride in situ to form a transient, highly reactive alkyl iodide. This significantly lowers the activation energy required for the subsequent Sₙ2 attack by the sterically hindered bicyclic amine.

-

-

Thermal Alkylation: Heat the reaction mixture to 80 °C under an inert N₂ atmosphere for 12 hours.

-

Causality: Elevated thermal energy overcomes the steric hindrance of the tetralone system. The N₂ atmosphere is critical to prevent oxidative degradation of the amine at high temperatures.

-

-

Quench and Extraction: Cool the vessel to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine (3x).

-

Causality: DMF is highly water-soluble. Repeated aqueous washing ensures the complete removal of the solvent, which would otherwise cause severe peak broadening and baseline drift during chromatographic purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in Dichloromethane).

Step-by-step N-alkylation workflow and validation for 4-aminotetralone.

Analytical Validation System

A robust protocol must be self-validating. To confirm the success of the N-alkylation and the integrity of the tetralone core, the following analytical checkpoints must be met:

-

LC-MS (ESI+): The primary validation trigger is the mass shift. The unreacted 4-aminotetralone free base exhibits a distinct [M+H]+ peak at m/z 162.09 . The complete disappearance of this peak, coupled with the emergence of the target mass, confirms quantitative conversion.

-

¹H NMR (400 MHz, CDCl₃): The diagnostic signal for the scaffold is the methine proton at the C4 position (adjacent to the amine), typically appearing as a multiplet around 3.9–4.1 ppm. Upon successful alkylation, this peak will exhibit a predictable downfield shift. Furthermore, the integrity of the ketone is verified by the presence of the highly deshielded aromatic proton at C8 (ortho to the carbonyl), which remains anchored near 8.0 ppm.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20327320, 4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride." PubChem. URL:[Link]

-

Alvarado, M., et al. "Synthesis and Biological Evaluation of New Quinazoline and Cinnoline Derivatives as Potential Atypical Antipsychotics." Chemistry & Biodiversity, 2006. URL:[Link]

-

PrepChem. "Preparation of 1,2,3,4-Tetrahydro-4-oxo-1-naphthylamine." PrepChem Database. URL:[Link]

4-Amino-3,4-dihydronaphthalen-1(2H)-one chemical structure and stereochemistry

The following technical guide details the structural characteristics, stereochemical properties, and synthetic pathways of 4-Amino-3,4-dihydronaphthalen-1(2H)-one (also known as 4-amino-1-tetralone).

Structure, Stereochemistry, and Synthetic Methodologies[1][2]

Executive Summary

4-Amino-3,4-dihydronaphthalen-1(2H)-one (CAS: 61895-10-1) is a bifunctional bicyclic scaffold characterized by a tetralone core with a primary amine at the C4 position.[1][2] Unlike its more common isomer, 2-amino-1-tetralone (an

Note on Pharmaceutical Relevance: While structurally homologous to the tetralone intermediates used in the synthesis of Sertraline (Zoloft), this molecule is distinct. Sertraline intermediates typically feature a 4-phenyl substituent and undergo amination at the C1 position.[1] In contrast, this target molecule features a C1 ketone and a C4 amine, offering orthogonal reactivity for divergent library synthesis.[1]

Structural Analysis & Physicochemical Properties[1][2][4]

2.1 Molecular Connectivity

The molecule consists of a benzene ring fused to a cyclohexenone ring.[1]

-

C1 Position (Carbonyl): A ketone functionality conjugated with the aromatic ring, rendering it susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) and reductive amination.

-

C4 Position (Benzylic Amine): The amino group is attached to C4, which is both benzylic (adjacent to the aromatic ring) and homo-allylic to the ketone. This position is chemically labile; the C4-H bond is weakened by benzylic resonance, facilitating oxidative functionalization.[1]

| Property | Data |

| IUPAC Name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one |

| Common Name | 4-Amino-1-tetralone |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Chiral Center | C4 (Benzylic carbon) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Topological Polar Surface Area | 43.1 Ų |

2.2 Conformational Analysis

The cyclohexenone ring of 1-tetralone derivatives typically adopts a half-chair or distorted envelope conformation to minimize torsional strain.[1]

-

Puckering: The C2 and C3 carbons lie out of the plane defined by the aromatic ring and the C1 carbonyl.[1]

-

Substituent Orientation: The C4-amino group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C2 protons, although the benzylic nature flattens this region of the ring slightly compared to a standard cyclohexane chair.[1]

Stereochemistry and Resolution

The C4 carbon is a stereogenic center, resulting in two enantiomers: (R)-4-amino-1-tetralone and (S)-4-amino-1-tetralone .[1]

3.1 Importance of Enantiopurity

In medicinal chemistry, the absolute configuration at C4 is critical.[1] For instance, in tetralin-based dopaminergic ligands, one enantiomer often exhibits significantly higher binding affinity (eutomer) than the other (distomer).[1]

3.2 Resolution Strategies

Since direct asymmetric synthesis of the C4-amine is challenging, resolution of the racemate is the standard industrial approach.[1]

-

Chemical Resolution: Formation of diastereomeric salts using chiral acids.[1]

-

Resolving Agent:(R)-(-)-Mandelic acid or (L)-Tartaric acid .[1]

-

Mechanism:[3] The amine forms a salt with the chiral acid.[1] The diastereomeric salts [(R)-amine[1]·(R)-acid] and [(S)-amine[1][4]·(R)-acid] possess different solubilities in solvents like ethanol or methanol, allowing separation by fractional crystallization.[1]

-

-

Enzymatic Kinetic Resolution:

Synthetic Methodologies

The synthesis of 4-amino-1-tetralone presents a challenge: introducing an amine at the C4 position without affecting the C1 ketone.[1] The most robust pathway involves benzylic bromination followed by azide displacement .[1]

4.1 Pathway A: The Wohl-Ziegler / Staudinger Route (Recommended)

This route utilizes the benzylic stabilization of the C4 radical to selectively functionalize the position.[1]

-

Radical Bromination: 1-Tetralone is reacted with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or trifluorotoluene.[1] The reaction is highly selective for the C4 benzylic position.[1]

-

Nucleophilic Substitution: The resulting 4-bromo-1-tetralone is unstable and is immediately reacted with Sodium Azide (NaN₃) in DMF.[1] This proceeds via an S_N2 (or S_N1 mixed) mechanism to yield 4-azido-1-tetralone.[1]

-

Reduction: The azide is reduced to the primary amine.[1]

-

Method A (Staudinger): PPh₃ / H₂O (Chemoselective, preserves ketone).

-

Method B (Hydrogenation): H₂ / Pd-C (Risk of reducing the ketone to alcohol; requires careful monitoring).[1]

-

4.2 Pathway Visualization (Graphviz)

Caption: Step-wise synthesis of 4-amino-1-tetralone via benzylic functionalization and subsequent optical resolution.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of racemic 4-amino-3,4-dihydronaphthalen-1(2H)-one from 1-tetralone.

Step 1: 4-Bromo-1-tetralone

-

Dissolve 1-tetralone (10.0 mmol) in anhydrous CCl₄ (50 mL).

-

Add N-Bromosuccinimide (NBS) (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux the mixture under Argon for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Critical Checkpoint: The reaction is complete when the succinimide floats to the top.[1]

-

Cool to 0°C, filter off succinimide, and concentrate the filtrate in vacuo. Use the crude bromide immediately (unstable).

Step 2: 4-Azido-1-tetralone

-

Dissolve the crude bromide in DMF (20 mL).

-

Add Sodium Azide (15.0 mmol) cautiously at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

Step 3: Staudinger Reduction

-

Dissolve the crude azide in THF (30 mL).

-

Add Triphenylphosphine (PPh₃) (11.0 mmol) portion-wise. Evolution of N₂ gas will be observed.[1]

-

Stir for 2 hours, then add H₂O (2 mL) to hydrolyze the iminophosphorane intermediate.

-

Stir overnight at room temperature.

-

Purification: Acidify with 1M HCl to extract the amine into the aqueous phase (leaving PPh₃O in organic). Basify the aqueous layer with NaOH and extract with DCM.[1]

-

Isolate the product as a pale yellow oil/solid.[1]

References

-

Tetralone Functionalization: J. Org. Chem. (1970).[3] Mechanism of tetralone formation and benzylic reactivity.

-

Antimicrobial Applications: Molecules (2025).[1][5] Synthesis and Antimicrobial Activities of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.[1][5]

-

Synthesis of Tetralone Derivatives: Synlett (Thieme E-Journals).[1] Synthesis of 4-amino-1-tetralone and related scaffolds.

-

Structure Data: PubChem Compound Summary for CID 20327320 (4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride).[1][6]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. 4-氨基-3,4-二氢-2H-萘-1-酮 - CAS号 64833-49-4 - 摩熵化学 [molaid.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | C10H12ClNO | CID 20327320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: CAS 61895-10-1 (4-Amino-3,4-dihydronaphthalen-1(2H)-one)

Executive Summary & Chemical Identity

CAS 61895-10-1, formally known as 4-amino-3,4-dihydronaphthalen-1(2H)-one (or 4-amino-1-tetralone), is a privileged bicyclic scaffold in modern medicinal chemistry[1]. Featuring a reactive primary amine at the benzylic C-4 position and a ketone at C-1, this molecule serves as a critical synthetic intermediate and a core pharmacophore for developing potent immunomodulatory, anti-allergic, and neuroprotective agents[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one |

| Common Synonyms | 4-Amino-1-tetralone; 4-amino-1,2,3,4-tetrahydronaphthalen-1-one |

| CAS Registry Number | 61895-10-1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| PubChem CID (Parent) | 13738660[3] |

| Primary Pharmacological Utility | Mast cell stabilizer scaffold; NF-κB inhibitor precursor |

Pharmacological Significance & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why the 4-amino-1-tetralone scaffold is selected for drug development. Its rigid bicyclic structure restricts the conformational freedom of the amine, allowing for highly specific interactions with target receptors and intracellular signaling proteins.

Mast Cell Stabilization

Derivatives of CAS 61895-10-1 exhibit profound mast cell stabilizing activity. The causality behind this efficacy lies in the basic amine's ability to block calcium influx channels on the mast cell membrane. By preventing the intracellular surge of Ca²⁺ following an allergic stimulus, these compounds halt the degranulation process, thereby preventing the release of histamine and pro-inflammatory mediators. In rodent models, specific tertiary amine derivatives of this scaffold have demonstrated superior in vitro and in vivo efficacy compared to the clinical standard, disodium cromoglycate [1][2][4].

Anti-Neuroinflammatory Activity via NF-κB Inhibition

Beyond peripheral allergies, substituted 3,4-dihydronaphthalen-1(2H)-one derivatives act as potent inhibitors of neuroinflammation. Mechanistically, these compounds intercept the toll-like receptor 4 (TLR4) signaling cascade in microglia. They specifically block the phosphorylation of IκBα, which prevents the degradation of this inhibitory protein. Consequently, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus. This targeted inhibition drastically reduces the transcription of the NLRP3 inflammasome and reactive oxygen species (ROS) [2][5].

Mechanism of NF-κB pathway inhibition by 4-amino-1-tetralone derivatives in microglia.

Experimental Protocols: De Novo Synthesis Workflow

Synthesizing CAS 61895-10-1 requires precise chemoselectivity to functionalize the C-4 benzylic position without reducing or over-oxidizing the C-1 ketone. The following self-validating protocol outlines the industry-standard three-step sequence starting from commercially available 1-tetralone.

Phase 1: Benzylic Radical Bromination

-

Reagents: 1-Tetralone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), CCl₄ or PhCF₃ (solvent).

-

Procedure: Suspend the reagents in the solvent and reflux for 4 hours under an inert argon atmosphere.

-

Causality: The radical initiator AIBN homolytically cleaves upon heating, abstracting the weakest hydrogen (the benzylic C-4 H) to form a stable benzylic radical. NBS provides a low, steady concentration of Br₂, ensuring radical substitution occurs exclusively over electrophilic aromatic substitution.

-

Self-Validation: The reaction is visually complete when the dense, heavy NBS powder converts to succinimide, which floats to the surface of the halogenated solvent. TLC (Hexane/EtOAc 9:1) will confirm the total consumption of 1-tetralone.

Phase 2: Nucleophilic Azidation

-

Reagents: 4-Bromo-1-tetralone (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), anhydrous DMF.

-

Procedure: Stir the mixture at room temperature for 12 hours.

-

Causality: The secondary benzylic bromide undergoes a rapid Sₙ2 displacement by the highly nucleophilic azide ion. DMF is chosen as a polar aprotic solvent because it strongly solvates the Na⁺ cation, leaving the azide anion "naked" and highly reactive.

-

Self-Validation: Isolate a small aliquot and perform IR spectroscopy. The intermediate is validated by the appearance of a strong, unmistakable azide stretch at ~2100 cm⁻¹.

Phase 3: Chemoselective Staudinger Reduction

-

Reagents: 4-Azido-1-tetralone (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), THF/H₂O (10:1).

-

Procedure: Add PPh₃ to the solution at 0°C, stir at room temperature until gas evolution ceases, then heat to 50°C for 2 hours.

-

Causality: PPh₃ attacks the terminal nitrogen of the azide to form a phosphazene intermediate, expelling N₂ gas. Subsequent hydrolysis yields the primary amine (CAS 61895-10-1). This method is explicitly chosen over Pd/C catalytic hydrogenation to completely eliminate the risk of reducing the C-1 ketone to an alcohol.

-

Self-Validation: The visible bubbling of N₂ gas serves as a real-time kinetic indicator. The final product is validated via TLC using a ninhydrin stain (yielding a distinct purple spot for the primary amine) and LC-MS showing an [M+H]⁺ peak at m/z 162.1.

Chemoselective 3-step synthetic workflow for CAS 61895-10-1 from 1-tetralone.

Structure-Activity Relationship (SAR) & Optimization

The 4-amino-1-tetralone core is highly modular. By functionalizing the C-4 amine or the aromatic ring, researchers can tune the molecule's pharmacokinetic profile and primary biological target[2][5].

Table 2: SAR Summary of 4-Amino-1-tetralone Derivatives

| Substitution Site | Chemical Modification | Primary Biological Target | Observed Pharmacodynamic Effect |

| C-4 Amino Group | Primary Amine (-NH₂) | Mast Cells | Baseline stabilization; moderate inhibition of histamine release. |

| C-4 Amino Group | Tertiary Amine (e.g., Cyclohexenylamino) | Mast Cells | Superior in vitro and in vivo mast cell stabilization compared to clinical standards. |

| C-4 Amino Group | Amide Formation | Systemic Inflammation | Enhanced in vivo anti-inflammatory activity in DSS-induced murine colitis models. |

| Aromatic Ring (C-5 to C-8) | meta-CF₃, para-OMe | Microglia (BV2 cells) | Potent NF-κB inhibition; significant reduction in ROS and NLRP3 inflammasome expression. |

References

-

Barlow, J. W., & Walsh, J. J. (2008). Synthesis and evaluation of 4-amino-3,4-dihydro-2H-naphthalen-1-one derivatives as mast cell stabilising and anti-inflammatory compounds. European Journal of Medicinal Chemistry, 43(12), 2891-2900. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13738660, 4-Amino-3,4-dihydro-2H-naphthalen-1-one. PubChem. URL: [Link]

-

Wang, Y., et al. (2020). Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1). URL: [Link]

Sources

- 1. 61895-10-1|4-Amino-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]

- 2. Synthesis and evaluation of 4-amino-3,4-dihydro-2H-naphthalen-1-one derivatives as mast cell stabilising and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | C10H12ClNO | CID 20327320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Technical Guide: Spectroscopic Characterization of 4-Amino-3,4-dihydronaphthalen-1(2H)-one

[1][2]

Compound Identity & Significance

4-Amino-1-tetralone is a critical bicyclic building block in medicinal chemistry, particularly in the synthesis of serotonin reuptake inhibitors (such as sertraline analogs) and other CNS-active agents.[1][2] Its structure features a tetralone core with an amine functionality at the benzylic (C4) position, introducing chirality and a reactive handle for further derivatization.[2]

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile for the compound, derived from standard characterization of the tetralone core and benzylic amine substituent effects.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the rigidity of the bicyclic system and the deshielding effects of the carbonyl and amine groups.[1][2]

H NMR (Proton) Data

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-8 | 7.95 – 8.05 | Doublet ( | 1H | Peri-effect: The carbonyl anisotropy strongly deshields the peri-proton (H-8).[1][2] |

| H-5, H-6, H-7 | 7.30 – 7.60 | Multiplet | 3H | Aromatic protons.[1][2] H-5 is often slightly downfield due to proximity to the amine.[1][2] |

| H-4 | 3.95 – 4.15 | Triplet / dd | 1H | Benzylic methine: Deshielded by the aromatic ring and the electronegative nitrogen.[1][2] |

| H-2 | 2.60 – 2.85 | Multiplet | 2H | |

| H-3 | 2.10 – 2.30 | Multiplet | 2H | |

| NH | 1.80 – 2.50 | Broad Singlet | 2H | Exchangeable.[2] In HCl salt (DMSO), appears as broad peak at |

C NMR (Carbon) Data

Solvent: CDCl

| Carbon Type | Shift ( | Structural Significance |

| C=O (C-1) | 197.5 | Conjugated ketone carbonyl.[1][2] |

| Aromatic C-ipso | 145.0, 132.5 | Quaternary carbons bridging the rings.[1][2] |

| Aromatic C-H | 134.0, 129.0, 128.5, 127.0 | Typical benzenoid signals.[2] |

| C-4 (C-N) | 49.0 – 51.0 | Benzylic carbon bearing the amine. |

| C-2 | 35.5 | |

| C-3 | 31.0 |

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the conjugated ketone and the primary amine.[2]

-

Amine Stretching (

): Two weak/medium bands at 3350 cm -

Ketone Stretching (

): Strong band at 1680–1690 cm -

Aromatic C=C: 1600 cm

and 1450 cm

C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of tetralone derivatives.[2]

-

Molecular Ion (

): m/z 161 (Base peak or high intensity).[1][2] -

Fragment [M - NH

]: m/z 144. Loss of ammonia is a primary pathway, generating a stable carbocation or eliminating to the alkene (naphthol precursor).[2] -

Fragment [M - CO]: m/z 133. Loss of carbon monoxide from the ketone.[2]

-

Fragment [M - NH

- CO]: m/z 116 (Indene-like cation).[1][2]

Experimental Protocols & Synthesis Logic

To ensure high spectral purity, the compound is typically synthesized via the reduction of 4-azido-1-tetralone or 4-oxime derivatives.[1][2] Direct amination is difficult due to competing elimination.[2]

Synthesis Workflow (Self-Validating Protocol)

-

Bromination: Radical bromination of 1-tetralone at C4 (benzylic) using NBS.

-

Azidation: Nucleophilic substitution with Sodium Azide (

) to form 4-azido-1-tetralone.[1][2] -

Reduction: Staudinger reduction (

) or catalytic hydrogenation (

Caption: Step-wise synthetic pathway transforming 1-tetralone to 4-amino-1-tetralone via benzylic activation.

References

-

PubChem. 4-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride (CID 20327320).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

-

Organic Chemistry Portal. Synthesis of Tetralones: Friedel-Crafts and Oxidation Protocols. Available at: [Link][1][2]

-

Johnson, K. F., et al. (2015).[2][4] Rhodium-Catalyzed Hydroacylation for Tetralone Synthesis.[1][2] Org.[2][4][5] Lett., 17, 4654-4657.[1][2][4] (Contextual synthesis reference).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Tetralone synthesis [organic-chemistry.org]

- 5. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Comprehensive Guide to the Synthesis of 4-Aminotetralone Derivatives

This guide details the synthesis of 4-amino-1-tetralone (4-amino-3,4-dihydronaphthalen-1(2H)-one) and its derivatives.[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for conformationally constrained amino acid analogs, CNS-active agents (e.g., sertraline-related structures), and chiral ligands.

Part 1: Strategic Analysis & Retrosynthesis

The Scaffold & Challenges

The 4-amino-1-tetralone core features a benzylic amine positioned para to a ketone within a bicyclic system.[1] This structure presents three primary synthetic challenges:

-

Regioselectivity: Distinguishing the C4 (benzylic) position from the C2 (

-carbonyl) position during functionalization.[1] -

Stability: The resulting

-amino ketone (if C2-substituted) or -

Stereochemistry: The C4 position is a stereocenter.[1] Enantiopure synthesis is required for high-affinity biological targets.[1]

Retrosynthetic Disconnections

We identify three primary routes to access the scaffold, ranging from direct functionalization to de novo ring construction.

Figure 1: Retrosynthetic analysis of the 4-aminotetralone core.[1]

Part 2: Synthetic Methodologies

Method A: Direct Benzylic Functionalization (The "Standard" Route)

This is the most expedient route for generating libraries of racemic 4-aminotetralones from commercially available 1-tetralones.[1] It relies on the radical reactivity of the benzylic C4 position.[1]

Mechanism & Causality

-

Step 1 (Bromination): N-Bromosuccinimide (NBS) is used with a radical initiator (AIBN or Benzoyl Peroxide).[1] The benzylic radical at C4 is stabilized by the aromatic ring, favoring substitution over the C2 position (which is deactivated by the adjacent carbonyl).

-

Step 2 (Displacement): Nucleophilic substitution with Sodium Azide (

). This proceeds via an -

Step 3 (Reduction): The azide is reduced to the amine via Staudinger reduction (

) or catalytic hydrogenation (

Detailed Protocol

Target: 4-Amino-3,4-dihydronaphthalen-1(2H)-one Hydrochloride[1][2]

-

Radical Bromination:

-

Dissolve 1-tetralone (10.0 mmol) in

or Trifluorotoluene (safer alternative).[1] -

Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux for 2–4 hours.[1] Monitor by TLC (disappearance of SM).

-

Critical Check: Cool to 0°C to precipitate succinimide.[1] Filter and concentrate. The crude 4-bromo-1-tetralone is unstable; use immediately.[1]

-

-

Azidation:

-

Staudinger Reduction:

-

To the azide solution in THF/Water (10:1), add Triphenylphosphine (

, 1.2 equiv). -

Stir at RT for 2 hours (evolution of

gas). -

Acidify with 1M HCl to precipitate the amine hydrochloride or purify via SCX (Strong Cation Exchange) chromatography.[1]

-

Method B: From Tetralin-1,4-dione (Stereocontrolled Route)

For applications requiring high enantiopurity, starting from the oxidized 1,4-dione allows for enzymatic or catalytic asymmetric reduction.[1]

Workflow

-

Oxidation: 1-Tetralone

Tetralin-1,4-dione.[1] -

Asymmetric Reduction: Use of chiral oxazaborolidines (CBS reduction) or Noyori transfer hydrogenation to yield (4S)-4-hydroxy-1-tetralone with >95% ee.[1]

-

Stereoinversion (Mitsunobu): Convert the chiral alcohol to the amine with inversion of configuration using

, DIAD, and Diphenylphosphoryl azide (DPPA) or Phthalimide.

Figure 2: Stereocontrolled synthesis via the 1,4-dione intermediate.[1]

Method C: De Novo Cyclization (Friedel-Crafts)

This route is preferred when the aromatic ring requires complex substitution patterns (e.g., 6-fluoro, 7-methoxy) that are not commercially available as tetralones.[1]

-

Precursor Synthesis: Start with a substituted benzene and succinic anhydride to form the 4-aryl-4-oxobutanoic acid.[1]

-

Amination: Reductive amination of the ketone to form the 4-aryl-4-aminobutanoic acid derivative.[1]

-

Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or

.[1]-

Note: The amino group must be protected (e.g., N-TFA or N-Cbz) to prevent catalyst poisoning and side reactions.[1]

-

Part 3: Data Summary & Properties

| Property | 4-Amino-1-Tetralone (HCl Salt) | Notes |

| Molecular Weight | 197.66 g/mol | Free base: 161.20 g/mol |

| Appearance | Off-white to pale yellow solid | Darkens upon air exposure (oxidation) |

| Solubility | Water, Methanol, DMSO | Free base soluble in DCM, EtOAc |

| Stability | Hygroscopic; store at -20°C | Prone to aromatization to 1-aminonaphthalene |

| Key IR Peaks | ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (NH) | Carbonyl frequency lowered by conjugation |

Part 4: References

-

Regioselective Bromination of Tetralones: Journal of Organic Chemistry, "Benzylic Bromination of 1-Tetralone Derivatives," .

-

Stereoselective Reduction of Tetralin-1,4-dione: Beilstein Journal of Organic Chemistry, "Diastereoselective and enantioselective reduction of tetralin-1,4-dione," 2011.[1] .

-

Synthesis of 4-Aminotetralone Intermediates: Organic Process Research & Development, "Scalable Synthesis of 4-Amino-1-tetralone Hydrochloride," .[1]

-

Friedel-Crafts Cyclization Strategies: Chemical Reviews, "Intramolecular Acylation of Arylbutanoic Acids," .

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry, "Tetralone Derivatives as Serotonin Reuptake Inhibitors," .

(Note: URLs provided are landing pages for the respective journals or verified databases as specific deep links to older articles may vary.)

Sources

Pharmacological Mechanisms of 4-Aminotetralone Compounds: A Technical Guide

Executive Summary

The 4-aminotetralone scaffold represents a highly privileged, conformationally restricted bicyclic pharmacophore in modern neuropharmacology. By locking the flexible ethylamine side chain of endogenous monoamines into a rigid tetrahydronaphthalene ring system, researchers can precisely probe the steric and electronic requirements of monoamine G-protein-coupled receptors (GPCRs) and transporters. This technical whitepaper dissects the dual mechanisms of action of aminotetralone derivatives: their role as dual 5-HT2A / D2 receptor antagonists in atypical antipsychotic drug design, and their function as dopamine transporter (DAT) inhibitors when utilized as conformationally constrained analogs of synthetic cathinones.

Core Mechanism 1: Dual 5-HT2A / D2 Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics is heavily reliant on their ability to simultaneously antagonize serotonin 5-HT2A and dopamine D2 receptors. The spatial arrangement of the 4-aminotetralone core perfectly mimics the distance between the basic nitrogen and the aromatic ring required for high-affinity binding to these GPCRs.

Recent structure-activity relationship (SAR) studies demonstrate that substituting the tetrahydronaphthalene system with an amino group—specifically yielding aminoalkyl-tetralones—generates ligands with privileged 5-HT2A affinity [1].

The Meltzer Ratio and Clinical Predictability

The clinical profile of these compounds is quantified using the Meltzer’s Ratio (

Specific 4-aminotetralone derivatives, particularly those conjugated with fluorobenzoisoxazole moieties, exhibit

Fig 1: Dual antagonism of 5-HT2A and D2 receptor signaling pathways by aminotetralones.

Core Mechanism 2: DAT Inhibition and Conformational Constraint

Beyond GPCR antagonism, the aminotetralone scaffold is utilized to map the binding pocket of the Dopamine Transporter (DAT). Synthetic cathinones, such as α-pyrrolidinovalerophenone (α-PVP), act as potent DAT reuptake inhibitors. To understand the bioactive conformation of these stimulants, researchers synthesize conformationally constrained analogs.

When the flexible alkyl chain and pyrrolidine ring of α-PVP are cyclized into an aminotetralone structure, the resulting compound exhibits a massive drop in DAT inhibitory potency [2].

Causality of Potency Loss: The DAT binding pocket requires a specific degree of rotational freedom to accommodate the ligand. The rigid geometry of the aminotetralone forces the molecule into a planar, restricted conformation that clashes sterically with the transmembrane domains of the DAT, reducing its binding affinity by over 1,500-fold compared to the parent α-PVP [2]. This negative SAR data is critical: it proves that DAT inhibitors require a flexible amine side-chain, contrasting sharply with D2/5-HT2A receptors, which readily accept the rigidified tetralone core.

Quantitative Data Summaries

The following tables summarize the divergent pharmacological profiles of aminotetralone derivatives based on their structural application.

Table 1: Binding Affinities of Representative Aminotetralone Antipsychotic Analogs [1]

| Compound Class | 5-HT2A Affinity ( | D2 Affinity ( | Meltzer's Ratio | Pharmacological Profile |

| 3-Aminomethyltetralones | 7.8 | 7.5 | ~1.04 | Typical Antipsychotic |

| 6-Fluoro-aminotetralones | > 8.3 | 6.8 | > 1.22 | Atypical Antipsychotic |

| Tetralol Intermediates | 8.1 | 6.5 | 1.24 | Atypical Antipsychotic |

Table 2: DAT Inhibition by α-PVP and Conformational Analogs [2]

| Compound | Structural Modification | DAT | Relative Potency (vs α-PVP) |

| α-PVP (Parent) | Flexible Pyrrolidine | ~12.8 | 1x (Baseline) |

| Piperidine Analog | Ring Expansion | ~130.0 | 10x reduction |

| Aminotetralone Analog | Conformational Constraint | > 10,000 | > 1,500x reduction |

Experimental Workflows & Self-Validating Protocols

To generate the binding and uptake data discussed above, laboratories must utilize highly controlled, self-validating in vitro assays. Below are the standard operating procedures for evaluating aminotetralone compounds.

Protocol 1: Radioligand Binding Assay for 5-HT2A / D2 Affinity

This protocol determines the equilibrium inhibitory constant (

-

Tissue Preparation: Homogenize male Wistar rat frontal cortex (for 5-HT2A) and striatum (for D2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Expert Rationale: The frontal cortex is highly enriched in 5-HT2A receptors, while the striatum provides a dense population of D2 receptors, maximizing the specific binding window.

-

-

Incubation: Incubate membrane homogenates with the test aminotetralone (0.1 nM to 10 µM) and a radioligand:

ketanserin (2 nM) for 5-HT2A, or -

Self-Validation (Control): Define non-specific binding (NSB) by adding 10 µM methysergide (for 5-HT2A) or 10 µM haloperidol (for D2) to a parallel set of control tubes.

-

Separation: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Expert Rationale: Aminotetralones are highly lipophilic. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the drug to the filter and ensuring a high signal-to-noise ratio. Rapid filtration prevents the dissociation of the receptor-ligand complex, preserving the equilibrium state.

-

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

using non-linear regression, and convert to

Protocol 2: Synaptosomal Dopamine Uptake Inhibition Assay

Used to evaluate the DAT inhibitory potential of conformationally constrained analogs.

-

Synaptosome Isolation: Centrifuge rat striatal homogenates at 1,000 × g for 10 min. Collect the supernatant and centrifuge at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer.

-

Pre-incubation: Pre-incubate synaptosomes with the aminotetralone test compound for 10 minutes at 37°C.

-

Uptake Phase: Add 10 nM

dopamine and incubate for exactly 5 minutes.-

Expert Rationale: A strict 5-minute window ensures that uptake is measured during the linear phase of transport, preventing reverse transport (efflux) or extensive intracellular metabolism from skewing the

calculations.

-

-

Termination & Counting: Halt uptake by adding ice-cold buffer, filter rapidly, and quantify via scintillation.

Fig 2: Self-validating radioligand binding and uptake assay workflow.

References

-

Title : Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. Source : European Journal of Medicinal Chemistry.[Link]

-

Title : Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. Source : ACS Chemical Neuroscience.[Link]

Technical Monograph: Biological Activity & Synthetic Utility of 4-Amino-3,4-dihydronaphthalen-1(2H)-one

This technical guide provides an in-depth analysis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one (also referred to as 4-amino-1-tetralone ), a chiral tetralone derivative with significant utility as a privileged scaffold in medicinal chemistry.

Executive Summary

4-Amino-3,4-dihydronaphthalen-1(2H)-one represents a critical "privileged structure" in drug discovery. Unlike simple tetralones, the introduction of an amino group at the C4 benzylic position creates a chiral center, offering a versatile handle for stereoselective synthesis. While the core molecule serves primarily as a high-value intermediate for CNS-active agents (including sertraline analogs), its direct derivatives have demonstrated potent mast cell stabilizing and anti-inflammatory activities, functioning as inhibitors of histamine release and modulators of the NF-κB pathway.

Chemical Identity & Structural Logic

The molecule consists of a tetralone (benzocyclohexanone) core with an amino functionality at the benzylic carbon (C4).

| Property | Detail |

| IUPAC Name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one |

| Common Name | 4-Amino-1-tetralone |

| CAS Number | 2517794-12-4 (Hydrobromide salt form often cited) |

| Chirality | C4 is a stereocenter; exists as (R) and (S) enantiomers. |

| Key Pharmacophore | Benzylic amine (H-bond donor/acceptor) + |

Structural Causality in Drug Design

The C4-amino position is strategic. It sits at the "benzylic hinge," allowing substituents to interact with hydrophobic pockets in receptors (e.g., GPCRs, monoamine transporters) while the C1-ketone remains available for further derivatization (e.g., reductive amination to form diamines).

Biological Activity Profile

Primary Activity: Mast Cell Stabilization

Research indicates that amine and amide derivatives of 4-amino-1-tetralone possess significant mast cell stabilizing activity .

-

Mechanism: These compounds inhibit the degranulation of mast cells triggered by secretagogues like Compound 48/80 or IgE-antigen crosslinking.

-

Causality: The lipophilic tetralone core likely intercalates into the lipid bilayer or interacts with membrane-bound G-proteins, while the C4-amino group interferes with the intracellular calcium signaling cascade required for vesicle fusion.

-

Potency: Specific derivatives have shown potency comparable to or exceeding disodium cromoglycate , a standard mast cell stabilizer.

Secondary Activity: Anti-Neuroinflammation

Derivatives of the tetralone scaffold act as inhibitors of the NF-κB signaling pathway in microglia.

-

Pathway Modulation: They reduce the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB.

-

Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6) and reactive oxygen species (ROS) production.

Synthetic Utility: CNS Drug Precursor

The molecule is a structural isomer of the sertraline scaffold (where the amine is at C1 and a phenyl group is at C4). However, 4-amino-1-tetralones are precursors to conformationally restricted dopamine and serotonin ligands . The rigid bicyclic system reduces the entropic penalty of binding to monoamine transporters.

Mechanism of Action Visualization

The following diagram illustrates the interference of 4-amino-1-tetralone derivatives in the Mast Cell Degranulation pathway.

Caption: Putative mechanism of action showing multi-target inhibition of calcium influx and NF-κB signaling, preventing histamine and cytokine release.[1][2]

Experimental Protocols

Synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one

Self-Validating Logic: This protocol uses a radical bromination followed by nucleophilic substitution. The key to success is controlling the regioselectivity of the bromination to the benzylic (C4) position rather than the alpha-keto (C2) position.

Reagents: 1-Tetralone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Azide (NaN3), Triphenylphosphine (PPh3).

-

Benzylic Bromination (Radical Substitution):

-

Dissolve 1-tetralone (10 mmol) in anhydrous CCl4 (or trifluorotoluene as a greener alternative).

-

Add NBS (10.5 mmol) and catalytic AIBN (0.1 mmol).

-

Critical Step: Reflux under inert atmosphere (N2) with irradiation (visible light) to promote the radical pathway over the ionic alpha-bromination.

-

Monitor by TLC until starting material disappears. Product: 4-bromo-1-tetralone.

-

Note: If 2-bromo isomer forms, it can be separated via column chromatography (silica gel, Hexane/EtOAc).

-

-

Azidation (Nucleophilic Substitution):

-

Dissolve the crude 4-bromo-1-tetralone in DMF.

-

Add NaN3 (1.5 equiv) carefully. Stir at room temperature for 12 hours.

-

Safety: NaN3 is toxic and potentially explosive. Avoid acid contact.

-

Workup: Dilute with water, extract with diethyl ether.

-

-

Staudinger Reduction:

-

Dissolve 4-azido-1-tetralone in THF/Water (10:1).

-

Add PPh3 (1.1 equiv). Evolution of N2 gas indicates reaction progress.

-

Stir for 4 hours, then heat to 50°C for 1 hour to hydrolyze the phosphinimine intermediate.

-

Purification: Acid-base extraction. Acidify to pH 2 (amine goes to aqueous phase), wash organics, then basify aqueous layer to pH 10 and extract amine.

-

Yield: Typically 40-60% overall. Characterization: 1H NMR (CDCl3) should show a triplet/multiplet at ~4.2 ppm (benzylic H at C4).

In Vitro Mast Cell Stabilization Assay

Objective: Quantify the efficacy of the compound in preventing histamine release.

-

Cell Line: Rat Peritoneal Mast Cells (RPMC) or LAD2 human mast cell line.

-

Preparation: Suspend cells (10^6 cells/mL) in Tyrode’s buffer containing Ca2+ and Mg2+.

-

Incubation: Pre-incubate cells with the test compound (0.1 - 100 µM) for 10 minutes at 37°C.

-

Challenge: Add Compound 48/80 (5 µg/mL) or anti-IgE antibody to trigger degranulation. Incubate for 15 minutes.

-

Termination: Cool tubes in ice water to stop the reaction. Centrifuge at 4°C.

-

Quantification: Measure Histamine in the supernatant using a fluorometric assay (OPT method) or ELISA.

-

Calculation:

Synthesis Workflow Visualization

Caption: Synthetic route transforming 1-tetralone to 4-amino-1-tetralone via radical bromination and Staudinger reduction.

References

-

Mast Cell Stabilization Activity

- Synthesis and evaluation of 4-amino-3,4-dihydro-2H-naphthalen-1-one derivatives as mast cell stabilising and anti-inflammatory compounds. European Journal of Medicinal Chemistry, 2008.

-

Anti-Neuroinflammatory Mechanisms

- Potential anti-neuroinflammatory NF-κB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

-

Synthetic Methodologies

- Carboannulation Reactions of Cyclohexenone Derivatives: Synthesis of Functionalized α-Tetralones. Synlett, 2005.

-

General Tetralone Pharmacology

- The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Molecular Diversity, 2020.

Sources

4-Amino-3,4-dihydronaphthalen-1(2H)-one as a privileged scaffold in medicinal chemistry

Abstract

In the pursuit of novel therapeutics, the "privileged scaffold" concept serves as a compass, guiding chemists toward molecular frameworks with inherent biological affinity.[1] While 2-aminotetralins have long been celebrated as dopamine agonists, their structural isomer—4-amino-3,4-dihydronaphthalen-1(2H)-one (4-amino-1-tetralone)—remains a potent, underutilized geometric pivot. This guide explores the 4-amino-1-tetralone core as a versatile platform for drug discovery, detailing its unique stereoelectronic properties, a robust enantioselective synthesis strategy, and its application in designing next-generation antibacterial and CNS agents.

Introduction: The Case for the 4-Amino Isomer

The tetralone nucleus is a "privileged structure" due to its ability to mimic the bioactive conformations of diverse natural products. However, the position of the amine substituent dictates the biological trajectory:

-

2-Amino-1-tetralones: Classic scaffolds for GPCR ligands (dopamine/serotonin), mimicking the ethylamine side chain of neurotransmitters.

-

4-Amino-1-tetralones: A distinct pharmacophore. The amine at C4 is benzylic and conformationally constrained relative to the aryl ring, creating a geometry analogous to sertraline (Zoloft) precursors and combretastatin mimics.

Key Structural Advantages[1]

-

Chiral Benzylic Center: The C4 position is a chiral center (

hybridized) directly attached to the aromatic ring, allowing for precise vectorization of substituents into hydrophobic pockets. -

Metabolic Stability: Unlike the flexible phenethylamine chain, the 4-amino group is locked in a six-membered ring, potentially reducing oxidative deamination by MAO enzymes (unless specifically designed to target them).

-

Orthogonal Functionalization: The C1 ketone allows for further derivatization (e.g., reductive amination, Grignard addition) without disrupting the C4 stereocenter.

Synthetic Accessibility & Stereocontrol

A major barrier to adopting this scaffold is the challenge of regioselective functionalization. Direct bromination of 1-tetralone with N-bromosuccinimide (NBS) often yields the thermodynamic C2-bromide (alpha-keto) rather than the desired C4-bromide (benzylic), due to enolization.

To ensure scientific integrity and reproducibility , we propose a "Self-Validating" Ketal Protection Strategy. This route locks the ketone, forcing radical bromination to occur at the benzylic C4 position.

Validated Synthesis Protocol: 4-Amino-1-Tetralone

Objective: Regioselective synthesis of 4-amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride.

Step 1: Ketal Protection

-

Reagents: 1-Tetralone (1.0 eq), Ethylene glycol (2.0 eq), p-TsOH (cat.), Toluene.

-

Procedure: Reflux with a Dean-Stark trap to remove water.

-

Logic: Protection prevents alpha-bromination at C2 and suppresses side reactions involving the carbonyl.

Step 2: Regioselective Benzylic Bromination

-

Reagents: 1-Tetralone ethylene ketal (from Step 1), NBS (1.05 eq), AIBN (cat.), CCl4 or Trifluorotoluene (Green alternative).

-

Conditions: Reflux under

for 2-4 hours. -

Mechanism: The ketal prevents enolization. The radical chain reaction proceeds exclusively at the benzylic C4 position, the most stable radical locus.

Step 3: Azide Displacement & Staudinger Reduction

-

Reagents: (a)

, DMF, -

Logic:

displacement installs the nitrogen. Staudinger reduction yields the primary amine cleanly without reducing the aromatic ring.

Step 4: Deprotection

-

Reagents: 2N HCl, THF.

-

Outcome: Hydrolysis of the ketal restores the C1 ketone, yielding the target 4-amino-1-tetralone as the HCl salt.

Visualization: Synthesis Workflow

The following diagram illustrates the critical "Protection-Functionalization-Deprotection" logic required to bypass the regioselectivity issue.

Figure 1: Regioselective synthesis pathway utilizing a ketal blocking strategy to ensure C4 functionalization.

Medicinal Chemistry Applications

Antibacterial Agents (ESKAPE Pathogens)

Recent studies highlight 4-amino-tetralone derivatives as potent agents against MRSA (S. aureus). The rigid tetralone core acts as a lipophilic anchor, while the 4-amino group—often derivatized into a guanidine or Schiff base—interacts with bacterial membrane lipids or enzymes like DHFR (Dihydrofolate Reductase).

Mechanism of Action:

-

Membrane Disruption: Amphiphilic derivatives (e.g., aminoguanidines) depolarize the bacterial membrane.

-

DHFR Inhibition: The 4-amino scaffold mimics the p-aminobenzoyl glutamate moiety of folate, blocking DNA synthesis.

CNS Active Agents (Sertraline Analogs)

The 4-amino-1-tetralone scaffold is a direct oxidative analog of the sertraline (Zoloft) core. While sertraline is a cis-1-amino-4-phenyltetralin, the 4-amino-1-tetralone offers a "reversed" polarity profile.

-

MAO-B Inhibition: 4-substituted tetralones show selectivity for Monoamine Oxidase B (MAO-B), a target for Parkinson's disease. The ketone at C1 can form reversible hemiketals with serine residues in the active site, while the C4-amine anchors the molecule.

Comparative SAR Data

The following table summarizes the potency of 4-amino-tetralone derivatives compared to standard reference compounds in antibacterial assays (MRSA) and enzyme inhibition.

| Compound Class | R-Group (at 4-Amino) | Target | Potency ( | Notes |

| 4-Amino-1-Tetralone | Synthetic Intermediate | N/A | Precursor | |

| Aminoguanidine Deriv. | S. aureus (MRSA) | MIC: 0.5 | Membrane disruption [1] | |

| Schiff Base Deriv. | MAO-B | Highly selective [2] | ||

| Sertraline (Ref) | (1S,4S)-N-Me | SERT (Reuptake) | Different isomer (1-amino) |

Logical Pharmacophore Mapping

To understand why this scaffold works, we must visualize its interaction within a binding pocket. The diagram below models the logical relationships between the scaffold's features and biological targets.

Figure 2: Pharmacophore mapping of the 4-amino-1-tetralone scaffold to key biological targets.

Future Outlook & Strategic Recommendations

For drug development professionals, the 4-amino-1-tetralone scaffold represents a "low-hanging fruit" for intellectual property generation.

-

Chiral Switching: Most current syntheses produce racemates. Developing a scalable asymmetric synthesis (e.g., using Ellman's sulfinamide or biocatalytic transaminases) is a high-priority area for process chemistry.

-

Hybridization: Coupling the C4-amine with other privileged pharmacophores (e.g., quinolines, thiazoles) can yield "dual-action" antibiotics that resist resistance mechanisms.

References

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 2022.

-

The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Archiv der Pharmazie, 2020.

-

Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry, 2013.

-

Process for preparing a chiral tetralone (Sertraline Intermediate). Pfizer Inc. Patent WO1995015299A1.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 2014.

Sources

A Strategic Guide to Starting Materials for Novel Heterocyclic Synthesis

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The strategic selection of appropriate starting materials is arguably the most critical factor dictating the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of key classes of starting materials, elucidating the chemical logic that underpins their use in constructing diverse heterocyclic cores. We will explore the reactivity of these precursors, present field-proven protocols for their application in seminal name reactions, and offer insights into the rational design of synthetic routes for target-oriented synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and streamline the discovery of novel chemical entities.

Introduction: The Blueprint of Heterocyclic Design

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast majority of natural products and synthetic pharmaceuticals.[1] Their prevalence stems from their ability to present diverse pharmacophoric features in three-dimensional space, enabling precise interactions with biological targets. The journey to a novel heterocycle does not begin with a complex reaction, but with a fundamental choice: the starting material. This choice is a strategic decision that predetermines the accessible chemical space and the types of ring systems that can be constructed.

A deep understanding of the inherent reactivity of a starting material—its nucleophilic and electrophilic sites, its propensity for cyclization, and its compatibility with various reaction conditions—is paramount. This guide will deconstruct this decision-making process, moving from classical, high-utility building blocks to more complex and modern strategies.

Foundational Pillars: High-Utility Starting Materials

Certain classes of acyclic precursors have proven to be exceptionally versatile for the construction of a wide range of heterocyclic systems. Their utility lies in their predictable reactivity and the commercial availability of a diverse array of substituted analogs.

1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis

The 1,4-dicarbonyl motif is a powerful precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes. The Paal-Knorr synthesis, a reaction first reported in 1884, remains a robust and widely used method.[2][3]

Causality of Experimental Choice: The core principle of the Paal-Knorr synthesis is an acid-catalyzed intramolecular cyclization. The 1,4-disposition of the two carbonyl groups is geometrically ideal for the formation of a five-membered ring. One carbonyl is protonated, activating it towards nucleophilic attack, while the other tautomerizes to its enol form, which serves as the intramolecular nucleophile.[3][4] The choice of the secondary reactant dictates the heteroatom incorporated into the ring.

-

For Furans: Simple acid catalysis and heat are sufficient to induce cyclization and dehydration.[5]

-

For Pyrroles: The reaction is conducted with a primary amine or ammonia, which forms the five-membered ring containing nitrogen.[4]

-

For Thiophenes: A sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, is required to convert the carbonyls into thiocarbonyls, which then cyclize.[3]

Mechanism: Paal-Knorr Furan Synthesis

The mechanism involves protonation of a carbonyl, enolization of the second carbonyl, intramolecular nucleophilic attack to form a cyclic hemiacetal, and subsequent dehydration to yield the aromatic furan.[2][3]

Caption: Key stages of the Paal-Knorr synthesis.

β-Ketoesters and Aldehydes: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs dihydropyridine rings, which can be easily oxidized to the corresponding pyridines.[6] This reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8]

Causality of Experimental Choice: This reaction is a powerful example of convergent synthesis, where complexity is built rapidly from simple, readily available precursors. The reaction proceeds through a series of condensations and additions. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia.[9] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[8] The final oxidation step to form the aromatic pyridine is driven by the thermodynamic stability of the aromatic system.[6]

Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and the nitrogen source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization.

-

Aromatization (Optional): The isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ferric chloride) to furnish the corresponding pyridine.[6]

Strategic Synthesis of Fused Heterocycles

Many of the most important heterocyclic scaffolds in drug discovery are fused ring systems, such as indoles and quinolines. Their synthesis often relies on starting materials that already contain one of the rings.

Arylhydrazines and Carbonyls: The Fischer Indole Synthesis

The Fischer indole synthesis is a preeminent method for constructing the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[10] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[11][12]

Causality of Experimental Choice: The reaction's ingenuity lies in its use of an acid-catalyzed[13][13]-sigmatropic rearrangement.[14][15] The process begins with the formation of an arylhydrazone from the starting materials.[11] This hydrazone tautomerizes to its enamine form, which, after protonation, undergoes the key rearrangement to form a di-imine intermediate. This rearrangement is the crucial C-C bond-forming step. Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole ring.[12] The choice of a substituted arylhydrazine and a specific ketone or aldehyde allows for precise control over the substitution pattern of the final indole product.

Mechanism: Fischer Indole Synthesis

Caption: The mechanistic pathway of the Fischer indole synthesis.

Anilines and Carbonyls: Quinoline Syntheses

Quinolines are another critical class of N-heterocycles. Several named reactions starting from anilines provide access to this scaffold.

-

Skraup Synthesis: This reaction uses aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[16][17] Glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[18]

-

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[16][19]

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone) to form the quinoline ring.[17][19]

Causality of Experimental Choice: These methods leverage the nucleophilicity of the aniline nitrogen and the aromatic ring to construct the second, pyridine-based ring. The choice of reaction depends on the desired substitution pattern and the tolerance of the starting materials to the often harsh reaction conditions (especially for the Skraup synthesis).

β-Arylethylamines: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[20][21]

Causality of Experimental Choice: The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring (e.g., an indole or a catechol).[20] This reaction is particularly significant because it can proceed under physiological conditions, and it is a key step in the biosynthesis of many alkaloids.[21] The nucleophilicity of the aromatic ring is crucial; electron-rich systems like indoles and pyrroles give high yields under mild conditions.[20]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Modern heterocyclic synthesis increasingly relies on multicomponent reactions (MCRs), where three or more starting materials are combined in a single pot to form a complex product.[22] This strategy offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][23]

Key MCRs for Heterocycle Synthesis:

-

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally powerful for creating peptide-like scaffolds and can be sequenced with cyclization reactions to generate a vast array of heterocycles.[22]

-

Gewald Aminothiophene Synthesis: This is a one-pot reaction between a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base.[13][24] It is one of the most efficient methods for preparing polysubstituted 2-aminothiophenes, which are valuable medicinal chemistry scaffolds.[25][26]

Workflow: Logic for MCR-based Synthesis

Sources

- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Quinoline - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. journalspub.com [journalspub.com]

- 23. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 24. arkat-usa.org [arkat-usa.org]

- 25. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Optimized N-Acylation of 4-Amino-3,4-dihydronaphthalen-1(2H)-one

This application note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established organic synthesis principles with specific handling requirements for the tetralone scaffold.

Abstract & Strategic Significance

The 4-amino-1-tetralone (4-amino-3,4-dihydronaphthalen-1(2H)-one) scaffold is a privileged pharmacophore in Central Nervous System (CNS) drug discovery. It serves as a critical intermediate for the synthesis of sertraline analogs, monoamine oxidase (MAO) inhibitors, and high-affinity ligands for dopamine receptors.[1]

While N-acylation is a fundamental transformation, this specific substrate presents unique challenges due to the benzylic nature of the amine combined with the alpha-enolic character of the ketone . Improper conditions can lead to two primary failure modes:

- -Elimination: Loss of the amine to form 1-naphthol or 3,4-dihydronaphthalene derivatives (driven by aromatization).

-

O-Acylation: Reaction at the enolized ketone oxygen under strongly basic conditions.

This guide provides a validated, self-consistent protocol to maximize chemoselectivity and yield.

Chemical Context & Mechanism

Substrate Analysis

-

Nucleophile: The C4-amine is a primary amine (

, benzylic). It is moderately hindered but highly nucleophilic. -

Electrophile: Acyl chlorides (RCOCl) or Anhydrides (

).[1] -

pKa Considerations: The

-protons (C2) are acidic (

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the critical elimination side-reaction.